2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(furan-2-yl)methyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound you mentioned is a complex organic molecule that contains several functional groups and heterocyclic rings, including furan and thiazolo[4,5-d]pyridazine rings. These types of compounds are often studied in the field of organic chemistry and may have potential applications in various areas such as medicinal chemistry due to their unique chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains several cyclic structures, which can have significant effects on its chemical properties. The presence of nitrogen, oxygen, and sulfur atoms within these rings also introduces a variety of potential sites for further chemical reactions .作用机制
Target of Action
F2347-1044, also known as IMM-1-104, is a novel dual-MEK inhibitor . Its primary targets are MEK1 and MEK2, which are key components in the MAPK/ERK pathway . This pathway is often activated inappropriately due to mutations in RAS or RAF, leading to oncogenic events in human cancer .
Mode of Action
F2347-1044 is designed to disrupt the phosphorylation of MEK, thereby preventing the activation of ERK1 and ERK2 . This dual-MEK mechanism resists RAF activation of MEK . The compound’s short drug half-life allows for chronic dosing while maintaining a near-zero drug trough, which improves tolerability .
Biochemical Pathways
The compound primarily affects the MAPK/ERK pathway . By inhibiting MEK1 and MEK2, F2347-1044 prevents the downstream activation of ERK1 and ERK2 . This disruption can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Pharmacokinetics
It is known that the compound has a short plasma half-life, which allows for chronic dosing while maintaining a near-zero drug trough . This characteristic may contribute to its improved tolerability compared to first-generation MEK inhibitors .
Result of Action
F2347-1044 has demonstrated broad antitumor activity and high tolerability across RAS and RAF mutant tumors in vivo . It reduces both ERK and MEK phosphorylation in RAS mutant tumor cells . In vivo tumor pharmacology studies have achieved tumor stasis with regressions observed in certain models .
属性
IUPAC Name |
N-(furan-2-ylmethyl)-2-[7-(furan-2-yl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S/c1-10-19-15-16(26-10)14(12-5-3-7-25-12)20-21(17(15)23)9-13(22)18-8-11-4-2-6-24-11/h2-7H,8-9H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIDLMGEWCTTFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3=CC=CO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。